Fondaparinux sodium - 114870-03-0

Fondaparinux sodium

Catalog Number: EVT-268614
CAS Number: 114870-03-0
Molecular Formula: C31H53N3NaO49S8
Molecular Weight: 1531.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fondaparinux sodium is a synthetic pentasaccharide [, ] that mimics the antithrombin-binding site of heparin []. It is classified as a selective inhibitor of factor Xa [, ], an essential enzyme in the coagulation cascade. Fondaparinux sodium serves as a valuable tool in scientific research for exploring coagulation mechanisms and developing novel anticoagulant therapies.

Synthesis Analysis

Fondaparinux sodium synthesis is a multi-step process involving the assembly of monosaccharide building blocks. The synthesis typically employs a convergent [3 + 2] coupling approach [] and utilizes protecting groups to control reactivity and stereochemistry. Key reactions include glycosylation, sulfation, and deprotection. Optimized synthetic routes aim to minimize steps, reduce costs, and enhance overall yield [, ]. A notable advancement involves the use of catalytic transfer hydrogenation with ammonium formate for efficient deprotection [].

Molecular Structure Analysis

The molecular structure of Fondaparinux sodium has been definitively confirmed by single-crystal X-ray analysis []. The molecule comprises five saccharide units with specific sulfation patterns. The iduronic acid residue adopts a distorted chair conformation in the crystal structure []. Comparative analysis of the solution and protein-bound conformations provides insights into its biological activity [].

Mechanism of Action

Fondaparinux sodium acts by selectively binding to antithrombin III [, ]. This interaction enhances antithrombin's ability to inhibit factor Xa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting thrombin generation [, ]. Its selective action on factor Xa avoids interference with other coagulation factors, contributing to its favorable safety profile [].

Physical and Chemical Properties Analysis

Fondaparinux sodium is a white to off-white powder []. It is highly soluble in water, facilitating its administration via subcutaneous injection []. Quantitative NMR analysis has been used to determine the content of Fondaparinux sodium in solution reference standards []. This method has proven to be precise and reliable over time, across different instruments and analysts [].

Applications
  • Investigating Coagulation Mechanisms: Fondaparinux sodium is a valuable tool for dissecting the complexities of the coagulation cascade and understanding the specific role of factor Xa in thrombosis [, ].
  • Developing Novel Anticoagulant Therapies: Its unique mechanism of action serves as a template for designing new and improved anticoagulant drugs with enhanced efficacy and safety profiles [, ].
  • Chromatographic Analysis: Fondaparinux sodium and its related compounds have been analyzed using ion-pairing HPLC methods to assess purity and identify degradation products [].
  • Structure-Activity Relationship (SAR) Studies: Modifications of the Fondaparinux sodium structure have led to the development of derivatives like Idraparinux sodium with altered pharmacokinetic properties [].
Future Directions
  • Exploring New Therapeutic Applications: Investigating its potential in treating conditions beyond venous thromboembolism, such as acute coronary syndromes [, , ] and superficial vein thrombosis [, ].
  • Optimizing Dosing Regimens: Conducting further research to refine dosing strategies for specific patient populations, including those with obesity [] or renal impairment.
  • Developing Antidotes: Investigating potential reversal agents for Fondaparinux sodium to manage bleeding complications effectively [].

Enoxaparin Sodium

  • Relevance: Enoxaparin sodium is frequently compared to fondaparinux sodium in clinical trials for the prevention and treatment of venous thromboembolism (VTE), particularly in the context of orthopedic surgery. While both drugs effectively reduce VTE risk, fondaparinux sodium has demonstrated superior efficacy in some studies .

Low Molecular Weight Heparin (LMWH)

  • Relevance: LMWHs, including enoxaparin sodium, are often used as comparators to fondaparinux sodium in clinical trials evaluating the efficacy and safety of different anticoagulants for VTE prophylaxis and treatment. Fondaparinux sodium has demonstrated comparable or superior efficacy to LMWHs in several studies, though with potentially different bleeding risks .

Unfractionated Heparin (UFH)

  • Relevance: Although not directly compared in the provided papers, fondaparinux sodium is often considered an alternative to UFH for certain indications. Fondaparinux sodium's selective factor Xa inhibition and predictable pharmacokinetics offer advantages over UFH, such as a lower risk of heparin-induced thrombocytopenia (HIT) .

Idraparinux Sodium

  • Compound Description: Idraparinux sodium is a synthetic pentasaccharide anticoagulant similar in structure to fondaparinux sodium but with a longer half-life, allowing for once-weekly administration . It acts as a specific inhibitor of factor Xa by binding to antithrombin.

Heparinoids

  • Relevance: Heparinoids, alongside other heparin-derived anticoagulants, provide a context for understanding the development and clinical use of fondaparinux sodium as a synthetic pentasaccharide with a more targeted anticoagulant profile .
  • Compound Description: This compound is a specific impurity identified during the synthesis of fondaparinux sodium and is structurally related to the drug substance. .

Properties

CAS Number

114870-03-0

Product Name

Fondaparinux sodium

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C31H53N3NaO49S8

Molecular Weight

1531.3 g/mol

InChI

InChI=1S/C31H53N3O49S8.Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;/m1./s1

InChI Key

ZXIQEAFRRVQRSW-SKWQCJBYSA-N

SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Fondaparinux sodium; Fondaparinux sodium salt; PENTA; Arixtra; Xantidar; SR 90107A; IC-85158; SR-90107A; SR90107A; IC 85158; IC85158;

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.